The table below summarizes the key identifiers and physical characteristics of rac-Propoxyphene-D5.
| Property | Description |
|---|---|
| CAS Number | 136765-49-6 [1] |
| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] |
| Molecular Weight | 344.502 g/mol [1] |
| Common Name | (±)-Propoxyphene-D5 [1] |
| IUPAC Name | (aS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol-d5 propanoate hydrochloride [2] |
| Physical Form (Reference Standard) | Solution in acetonitrile (100 µg/mL) [3] |
| Flash Point | 2 °C (35.6 °F) - closed cup [1] [3] |
| Storage Temperature (Reference Standard) | 2-8°C [3] |
This compound's main application is in mass spectrometry-based drug testing.
The experimental workflow for its use is standardized, as shown below.
Experimental workflow for using this compound as an internal standard in bioanalysis.
While a specific synthesis for the deuterated version (this compound) is not detailed, its production involves introducing five deuterium atoms into the propoxyphene molecule. The synthesis of the non-deuterated active pharmaceutical ingredient (d-propoxyphene) provides context.
Handling this compound, particularly the reference standard solution, requires careful attention.
| Aspect | Details |
|---|---|
| GHS Hazard Statements | H225 (Highly flammable liquid), H302+H332 (Harmful if swallowed or inhaled), H319 (Causes serious eye irritation) [1] [3]. |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) [1]. |
| Signal Word | Danger [1] [3]. |
| Storage | Store the standard solution at 2-8°C [3]. |
| Regulatory Status of Propoxyphene | The parent drug, propoxyphene (Darvon, Darvocet), is a controlled substance. Its deuterated analog is strictly for analytical use [3] [5]. |
Understanding the parent drug provides context for the deuterated analog's use.
For precise quantification in techniques like GC-MS or LC-MS, a well-characterized standard is essential. The following table summarizes a commercially available certified reference material and key properties of the active pharmaceutical ingredient [1] [2].
| Property | Description / Value |
|---|---|
| Certified Reference | (+)-Propoxyphene solution, 1.0 mg/mL in acetonitrile [1] |
| Suitability | Certified for use in GC/MS or LC/MS methods for pain prescription monitoring, clinical toxicology, and forensic analysis [1] |
| Chemical Formula | C₂₂H₂₉NO₂ [1] |
| Active Isomer | Alpha-dextro stereoisomer (the only stereoisomer with analgesic properties) [2] [3] |
| Systematic Name | α-d-1,2-Diphenyl-2-propionoxy-3-methyl-4-dimethylaminobutane [2] |
Here are two detailed experimental protocols for analyzing and synthesizing propoxyphene, which illustrate the laboratory context where a deuterated internal standard would be critical.
This method is validated for forensic and clinical toxicology applications.
This patent describes an efficient solvent-free synthesis, which is relevant for producing non-deuterated material and understanding its chemistry.
The following diagram outlines a general analytical workflow where a deuterated internal standard would be crucial for ensuring accuracy and precision.
General workflow for quantitative bioanalysis using an internal standard.
Although the search results did not explicitly describe the deuterated compound, its function in a method like the one above is well-established in analytical chemistry. A deuterated propoxyphene internal standard (where hydrogen atoms are replaced with deuterium) is structurally identical to the analyte but has a slightly different mass.
The table below summarizes the core scientific and regulatory information for dextropropoxyphene.
| Aspect | Description |
|---|---|
| IUPAC Name | (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate [1] |
| Molecular Formula | C22H29NO2 [1] [2] |
| Molecular Weight | 339.47 g/mol (non-deuterated) [1] [2] |
| Opioid Receptor Activity | Agonist at μ-(MOR) and δ-(DOR) opioid receptors; antagonist at κ-(KOR) receptors [2] |
| Additional Targets | NMDA receptor antagonist; weak serotonin reuptake inhibitor; noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist [1] [3] |
| Primary Clinical Use | Treatment of mild to moderate pain (historically) [1] [2] |
| Key Metabolite | Nordextropropoxyphene (Norpropoxyphene) [1] [4] [5] |
| Metabolite Half-Life | 30-36 hours [1] |
| Major Safety Concern | Cardiotoxicity (QTc prolongation, widened QRS complex, arrhythmias) even at therapeutic doses, leading to market withdrawal in the US and Europe [1] [4] [6] |
The diagram below illustrates the primary mechanism of analgesic action and the pathway leading to cardiotoxicity.
Dextropropoxyphene's analgesic and cardiotoxic mechanisms involve distinct pathways and compounds.
Based on standard practices in analytical chemistry and pharmacology, This compound can be inferred as follows:
rac- (Racemic): This prefix indicates an equal mixture of two enantiomers—dextropropoxyphene (the active analgesic isomer) and levopropoxyphene (which lacks significant analgesic effect but may have antitussive properties) [1] [2] [3].-D5 (Deuterated): This suffix signifies a stable, isotopically labeled internal standard used in quantitative mass spectrometry. Five hydrogen atoms in the molecule are replaced with deuterium, creating a predictable mass shift that allows precise measurement of the non-deuterated drug in biological samples [1].Dextropropoxyphene's use as a therapeutic drug has been largely discontinued due to significant safety issues.
A 1975 study published in Clinical Pharmacology and Therapeutics used deuterium-labeled propoxyphene as an internal standard for a highly sensitive analytical technique. The workflow and role of the deuterated compound in this process are summarized below [1].
The core quantitative findings from this pharmacokinetic study are shown in the table below [1].
| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) |
|---|---|---|
| Overall Half-life | 11.8 hours | 36.6 hours |
Based on the search results, here are the concrete technical details available:
| Property | Description |
|---|---|
| Chemical Name | rac Propoxyphene-D5 Hydrochloride Salt; Dextropropoxyphene-d5 Hydrochloride [1] |
| Molecular Formula | C₂₂H₂₅D₅ClNO₂ [1] |
| CAS Number | Information missing from search results |
| Physical Form | Solution in acetonitrile [2] |
| Concentration | 1.0 mg/mL [2] |
| Application | Internal standard for GC/MS or LC/MS in forensic, toxicology, and pain prescription monitoring [2] |
| Storage | Ampule of 1 mL [2] |
A typical experimental use of this material involves the following workflow for precise quantification:
Diagram 1: Workflow for using this compound as an internal standard in bioanalysis.
This certified reference material is derived from propoxyphene, an opioid analgesic. Key pharmacological and safety notes include:
Currently available search results lack detailed experimental protocols like specific instrument parameters or extraction volumes. To obtain these precise methodologies, I suggest:
Propoxyphene-D5 is a deuterated analog of the opioid analgesic propoxyphene, where five hydrogen atoms are replaced with deuterium isotopes [1]. This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry to ensure accurate quantification of propoxyphene in various samples [2].
The table below summarizes its core physicochemical characteristics:
| Property | Description |
|---|---|
| CAS Number | 136765-49-6 [1] [3] |
| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] [3] |
| Molecular Weight | 344.50 g/mol [1] [3] |
| Chemical Name | rel-(-+)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-(phenyl-d5)-benzeneethanol propanoate ester [1] |
| Structure | Deuterated version of propoxyphene; five deuterium atoms on the phenyl ring [2] |
In the laboratory, Propoxyphene-D5 is used as a certified reference material for precise and reliable analysis of propoxyphene in forensic toxicology, clinical toxicology, and pain prescription monitoring [2].
The general workflow for using Propoxyphene-D5 in analytical methods like GC-MS or LC-MS involves several key stages, as illustrated below:
Workflow for using Propoxyphene-D5 in bioanalysis
The table below outlines key methodological considerations based on manufacturer specifications:
| Aspect | Specification / Guideline |
|---|---|
| Primary Use | Internal standard for GC/MS or LC/MS in urine drug testing, forensic analysis, clinical toxicology [2]. |
| Available Formats | 100 µg/mL or 1.0 mg/mL in acetonitrile; 1 mg/mL as hydrochloride salt [1]. |
| Technical Suitability | Suitable for both gas chromatography (GC) and liquid chromatography (LC) [2]. |
| Storage & Handling | Store at 2-8°C; supplied as a Snap-N-Spike/Snap-N-Shoot solution in sealed ampules [1] [2]. |
Proper handling of Propoxyphene-D5 is essential as it is related to a controlled substance and the solvent presents specific hazards.
| Category | Information |
|---|
| Hazard Statements | H225: Highly flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H319: Causes serious eye irritation [1] [3]. | | Precautionary Measures | P210: Keep away from heat/sparks/open flames. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Store in a flammable storage cabinet [1] [3]. | | Flash Point | 2°C (35.6°F) - indicating high flammability [1] [2] [3]. | | Regulatory Status | Subject to narcotic control regulations (e.g., Schedule A in Switzerland, "estupefaciente" in Spain) [2]. |
Using Propoxyphene-D5 as an internal standard improves the accuracy and reliability of analytical results. Its nearly identical chemical behavior to propoxyphene corrects for losses during sample preparation and variation in instrument response, which is crucial for precise quantification [2]. This is particularly important for differentiating between the dextro and levo enantiomers of propoxyphene, which have different pharmacological activities and legal statuses [4].
Certified reference materials like propoxyphene-D5 have precise handling requirements to maintain stability and integrity. The key storage specifications are summarized below.
| Specification | Detail |
|---|---|
| Compound Name [1] | (±)-Propoxyphene-D5 |
| Concentration [1] | 100 μg/mL |
| Solvent [1] | Acetonitrile |
| Storage Temperature [1] | 2-8°C |
| Form [1] | Ready-to-use solution in a sealed 1 mL ampule |
| Flash Point [1] | 2 °C (closed cup) - indicates flammable liquid |
Stability involves more than just storage temperature. Here is a workflow for managing and using a stability-sensitive reference material like propoxyphene-D5, based on general best practices for such compounds.
Stability workflow for Propoxyphene-D5 from storage to disposal.
Key considerations for handling include:
For the experimental protocols and detailed stability data you require, I suggest these pathways:
In chemical analysis, an internal standard is a known amount of a substance, similar to the analyte, added to every sample and calibration solution. Using the ratio of the analyte signal to the internal standard signal for quantification corrects for errors from sample preparation and instrument fluctuation [1].
Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are ideal for Mass Spectrometry (MS) because they have nearly identical chemical properties to the analytes but a different mass [1]. Using them is considered a best practice for reliable quantification.
The table below summarizes their key roles:
| Function | Description |
|---|---|
| Compensation for Variability | Accounts for losses during sample preparation, injection volume inconsistencies, and ionization efficiency changes in the mass spectrometer [1] [2]. |
| Improved Quantification | Using a ratio (analyte signal / IS signal) yields a calibration curve with a higher coefficient of determination (R²), meaning better accuracy [1]. |
| Chromatographic Application | In GC-MS and LC-MS, they mitigate uncertainty from preparatory steps. They should have similar retention time and derivatization behavior as the analyte [1]. |
Choosing the right deuterated standard is critical for a successful assay. The following workflow outlines the key decision points, and the table below provides specific selection criteria.
Decision flow for selecting deuterated internal standards.
| Criterion | Technical Requirement | Example/Reasoning |
|---|---|---|
| Structural Analogy | Isotopically analogous using deuterium (²H), ¹³C, ¹⁵N [1]. | Maximizes chemical similarity; ensures nearly identical behavior through sample preparation. |
| Chromatography | Similar retention time and derivatization [1]. | Corrects for retention time shift and ensures co-elution for accurate ratio calculation. |
| Ionization | Comparable ionization response and fragmentation pattern [1]. | Essential for LC-MS; response factor can be calculated if known and consistent. |
| Matrix Absence | Must not be present in the sample matrix [1]. | Prevents overestimation of the internal standard signal, ensuring accurate ratio. |
The following detailed protocol is adapted from a high-throughput method for screening 33 opioids and metabolites in urine, using solid-phase extraction (SPE) coupled with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) [3].
1. Sample Preparation
2. Instrumental Analysis (DTIMS-MS)
3. Data Processing and Quantification
Deuterated and isotopically labeled standards are also pivotal in advanced neuropharmacology research to study endogenous opioid systems.
This protocol outlines a quantitative method for determining propoxyphene concentrations in human plasma using LC-MS/MS with a deuterated internal standard (IS). The method employs protein precipitation for sample cleanup and positive electrospray ionization for detection.
The goal of chromatography is to separate propoxyphene from its metabolites and matrix interferences. A critical consideration for propoxyphene is its diastereomers; the molecule has two asymmetric carbon atoms, resulting in alpha and beta forms, with only the alpha-d-propoxyphene being the controlled substance [3]. The method must be able to resolve these if both are present.
The table below lists the proposed MRM transitions. Note that these are theoretical values and must be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Propoxyphene | 340.2 | 266.1 (Quantifier) | 188.1 (Qualifier) | To be optimized |
| Propoxyphene-d5 | 345.2 | 271.1 | - | To be optimized |
The following diagram illustrates the complete end-to-end process for the LC-MS/MS analysis of propoxyphene.
Before applying the method to real samples, it must be rigorously validated. The table below summarizes key parameters and proposed acceptance criteria based on regulatory guidelines [1].
| Validation Parameter | Description | Proposed Acceptance Criteria |
|---|---|---|
| Linearity & Calibration | A minimum of 6 non-zero calibrators. | Correlation coefficient (r) > 0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with precision and accuracy ≤20%. | Signal-to-noise ratio > 10 |
| Accuracy & Precision | Intra- and inter-day from QC samples (LOW, MID, HIGH). | Within ±15% of nominal value (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) |
| Matrix Effect & Recovery | Assess ion suppression/enhancement and extraction efficiency. | IS-normalized matrix factor CV ≤15% |
| Carryover | Check interference in a blank after a high-concentration sample. | ≤20% of LLOQ |
| Stability | In matrix under various conditions (freeze-thaw, benchtop, autosampler). | Concentration within ±15% of nominal |
Propoxyphene is an opioid analgesic historically prescribed for mild to moderate pain under trade names such as Darvon and Darvocet [1] [2]. Despite its withdrawal from the U.S. market in 2010 due to concerns about cardiotoxicity and potential for abuse, monitoring remains relevant in forensic toxicology, compliance monitoring, and post-mortem investigations [3] [1]. Propoxyphene-D5, a deuterated internal standard, is critical for ensuring analytical accuracy in mass spectrometry-based methods by correcting for sample preparation variability and ionization matrix effects [1]. These application notes provide detailed protocols for the reliable detection and quantification of propoxyphene and its metabolite, norpropoxyphene, in human urine.
Propoxyphene (C₂₂H₂₉NO₂) is structurally similar to methadone and functions as a centrally-acting opioid agonist [4] [1]. Its primary metabolite, norpropoxyphene, is pharmacologically active and accumulates with repeated dosing, contributing to the overall toxicological profile [4].
Propoxyphene-D5 is a certified reference material (100 μg/mL in acetonitrile) specifically designed for use as an internal standard in GC-MS or LC-MS methods [1]. The deuterated analog behaves nearly identically to the native analyte during extraction, chromatography, and ionization but is distinguished by its higher molecular mass in mass spectrometric detection. This allows for highly accurate relative quantification and compensates for analytical variability [1].
The overall analytical procedure follows a structured workflow to ensure reliability and accuracy.
Materials:
Procedure:
Table 1: Urine Specimen Validity Testing Parameters [5]
| Parameter | Normal Range | Indication of Tampering |
|---|---|---|
| Creatinine | 20–400 mg/dL | Substituted: < 2 mg/dL; Diluted: ≥ 2 but < 20 mg/dL |
| Specific Gravity | 1.002–1.030 | Substituted: < 1.001 or > 1.020 |
| pH | 4.5–8.0 | Adulterated: < 3 or > 11 |
| Nitrite | — | Adulterated: > 500 mcg/mL |
Purpose: This initial presumptive test rapidly detects the presence of propoxyphene and other drugs above a established cutoff [5].
Materials:
Procedure:
This definitive test provides specific identification and accurate quantification.
Materials:
Procedure:
Table 2: Example Chromatography and Mass Spectrometry Conditions
| Parameter | GC-MS Example Conditions | LC-MS/MS Example Conditions |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film) | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) |
| Mobile Phase | N/A | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient/Temperature | From 150°C (hold 1 min) to 300°C at 20°C/min | From 10% B to 95% B over 8–10 minutes | | Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), positive mode | | Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | | Key Ions for Propoxyphene | m/z 58, 250, 265 [1] | m/z 340 → 266 (Quantifier); 340 → 58 (Qualifier) | | Key Ions for Propoxyphene-D5 | m/z 62, 255, 270 | m/z 345 → 271 |
Procedure:
Table 3: Propoxyphene Detection Windows and Cutoff Concentrations
| Matrix | Approximate Detection Window | Common Screening Cutoff | Common Confirmatory Cutoff |
|---|---|---|---|
| Urine | Up to 2 days [3] [2] | 300 ng/mL [6] | 300 ng/mL [6] |
| Hair | Up to 90 days [2] | N/A | Varies by lab |
| Blood/Plasma | Hours (less common for testing) [2] | N/A | Varies by lab |
Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic drug historically prescribed for the treatment of mild to moderate pain, typically in combination with other analgesics such as acetaminophen or aspirin. Propoxyphene-D5, a deuterated internal standard, is an isotopically labeled analog where five hydrogen atoms are replaced with deuterium atoms, making it chemically similar but spectrally distinguishable from native propoxyphene in mass spectrometry. This application note provides detailed protocols for the use of propoxyphene-D5 spiking solution in forensic toxicological analyses, including method development, validation, and quality control procedures to ensure accurate and reliable results in analytical testing.
The spike-and-recovery (SAR) methodology is fundamental to analytical method validation, particularly in forensic toxicology where result accuracy directly impacts legal and medical decisions. SAR studies evaluate the ability of an analytical method to accurately detect and quantify target analytes when added to a sample matrix, assessing factors such as extraction efficiency, matrix effects, and overall method reliability. This protocol specifically addresses the application of SAR methodology to propoxyphene analysis using propoxyphene-D5 as an internal standard, with particular attention to the challenges posed by complex biological matrices.
Propoxyphene-D5 solution is provided as a certified reference material specifically designed for use in analytical toxicology. The solution contains 100 μg/mL of propoxyphene-D5 in acetonitrile, packaged in sealed ampules of 1 mL under the Cerilliant brand [1]. This formulation is optimized for convenience and accuracy in laboratory applications, allowing direct spiking into samples or standards without requiring additional preparation steps. The solution is compatible with both gas chromatography (GC) and liquid chromatography (LC) separation techniques when coupled with mass spectrometric detection, making it versatile for various analytical methodologies.
The physical and chemical properties of the solution require specific handling to maintain stability and integrity. The solution is classified as a flammable liquid with a closed-cup flash point of 2°C (35.6°F), necessitating storage at controlled temperatures between 2-8°C to preserve stability and prevent degradation [1]. The product utilizes the Snap-N-Spike/Snap-N-Shoot technology, which enables direct dilution from the original ampule, minimizing potential contamination and handling errors. As a certified reference material, each batch includes comprehensive documentation and a certificate of analysis (COA) verifying identity, purity, and concentration, which can be accessed using the unique batch number provided with each shipment.
Table 1: Technical Specifications of Propoxyphene-D5 Solution
| Parameter | Specification | Notes |
|---|---|---|
| Concentration | 100 μg/mL | In acetonitrile |
| Packaging | Ampule of 1 mL | Sealed, single-use |
| Storage Temperature | 2-8°C | Maintain continuous cold chain |
| Analytical Suitability | GC/MS, LC/MS | Suitable for both techniques |
| Flash Point | 2°C (35.6°F) | Closed cup method |
| Shelf Life | As indicated on certificate | Typically 1-2 years |
Propoxyphene-D5 serves as an ideal internal standard for the quantification of propoxyphene and its metabolites in various biological matrices due to its nearly identical chemical properties to the native compound, with the deuterium substitution creating a predictable mass difference that enables clear distinction in mass spectrometric analysis. The primary applications in forensic toxicology include urine drug testing in workplace monitoring programs, pain prescription monitoring to ensure appropriate use in clinical settings, and postmortem forensic analysis in death investigation cases where propoxyphene toxicity is suspected [1] [2]. The use of a deuterated internal standard is particularly valuable in these applications as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of quantitative results.
The utility of propoxyphene-D5 extends beyond simple quantification to comprehensive method validation, particularly through spike-and-recovery experiments that evaluate matrix effects. In a published study examining opioid monitoring assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), spike-recovery approaches were employed to assess matrix effects in human urine samples [3]. The research demonstrated that incorporating spike-recovery as a quality control parameter significantly reduced false negative results for compounds utilizing analog internal standards, highlighting the critical role of properly validated internal standards like propoxyphene-D5 in analytical toxicology. This approach is especially important in forensic contexts, where the legal implications of analytical results demand rigorous validation and quality assurance.
The spike-and-recovery experiment is designed to evaluate the ability of an analytical method to accurately detect and quantify propoxyphene when added to a sample matrix. This assessment is crucial for validating method accuracy and identifying potential matrix effects that might interfere with analysis. The protocol involves adding known quantities of propoxyphene and propoxyphene-D5 to blank matrix, processing these samples through the entire analytical procedure, and calculating the percentage of recovered analyte relative to the known added amount.
Materials and Reagents:
Procedure:
Recovery (%) = (Measured Concentration / Expected Concentration) × 100
Table 2: Spike Recovery Acceptance Criteria for Propoxyphene in Different Matrices
| Matrix Type | Target Concentration | Acceptance Criteria | Notes |
|---|---|---|---|
| Urine | 0.001% (10 μg/L) | 80-115% | Common for low concentrations [4] |
| Oral Fluid | Therapeutic range | 80-120% | Standard for biological monitoring [4] [3] |
| Blood | Therapeutic range | 85-110% | Tighter criteria possible [4] |
| All Matrices | LLOQ | ±20% of target | At lower limit of quantification |
The following workflow diagram illustrates the complete analytical procedure for propoxyphene analysis using propoxyphene-D5 as internal standard, from sample collection through data analysis:
Diagram 1: Analytical workflow for propoxyphene analysis using propoxyphene-D5 internal standard, incorporating quality control checkpoints for spike recovery assessment.
Comprehensive method validation for propoxyphene analysis using propoxyphene-D5 internal standard should address multiple parameters to ensure scientific rigor and legal defensibility. Selectivity and specificity must be demonstrated by analyzing blank samples from at least six different sources to confirm the absence of interfering substances at the retention times of both propoxyphene and propoxyphene-D5. Linearity is typically established using a minimum of six calibration standards across the analytical measurement range, with correlation coefficients (r²) exceeding 0.99 and back-calculated concentrations within ±15% of target values (±20% at the lower limit of quantification).
The precision and accuracy of the method should be evaluated through replicate analysis of quality control samples at multiple concentrations (low, medium, and high) across different analytical runs. Intra-day precision (repeatability) generally should not exceed 15% relative standard deviation, while inter-day precision (intermediate precision) should demonstrate similar consistency. Extraction efficiency (recovery) should be consistent and reproducible across the analytical range, though absolute recovery percentages may vary depending on the specific sample preparation methodology [2]. The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio exceeding 10:1 and accuracy and precision within ±20% of target values.
Table 3: Method Validation Parameters and Acceptance Criteria for Propoxyphene Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Selectivity | Analyze 6 different blank matrices | No interference >20% of LLOQ |
| Linearity | 6 calibration levels, 3 separate runs | r² > 0.99, ±15% of target (±20% at LLOQ) |
| Precision | Replicate QCs (n=6) at 3 concentrations | RSD ≤ 15% |
| Accuracy | Replicate QCs at 3 concentrations | 85-115% of target (80-120% at LLOQ) |
| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible |
| Matrix Effects | Post-column infusion; spike recovery | Ion suppression/enhancement < 25% |
Analytical methods for propoxyphene determination may encounter several common challenges that require systematic troubleshooting. Low spike recovery percentages (consistently below 80%) may indicate incomplete extraction, inefficient derivatization (if applicable), significant matrix effects, or analyte degradation during sample processing or analysis [4]. To address recovery issues, consider optimizing the extraction procedure (e.g., adjusting pH, changing solvent volumes, or alternative solid-phase extraction sorbents), evaluating different derivatization reagents or conditions, modifying chromatographic separation to minimize matrix effects, or adding antioxidant preservatives to prevent degradation.
High recovery values (exceeding 120%) typically suggest the presence of interfering compounds that co-elute with the target analytes and contribute to the measured signal [4]. Resolution strategies include enhancing chromatographic separation through modified mobile phase composition, gradient profile, or column selection; improving sample clean-up through more selective extraction techniques; and verifying mass spectrometric specificity through confirmation of multiple reaction monitoring (MRM) transitions and their established ratios. When using propoxyphene-D5 as internal standard, consistently high or low recovery across all samples may indicate issues with the internal standard solution itself, such as degradation, improper preparation, or incorrect concentration assignment, which should be verified through analysis of freshly prepared standards from certified reference materials.
The application of propoxyphene-D5 spiking solution as an internal standard provides an essential tool for reliable quantification of propoxyphene in forensic toxicology analyses. The spike-and-recovery methodology outlined in this document enables comprehensive evaluation of analytical method performance, particularly regarding accuracy, matrix effects, and extraction efficiency. When properly implemented following the detailed protocols and acceptance criteria provided, this approach ensures the generation of defensible analytical data suitable for forensic and clinical applications.
The robustness of propoxyphene analytical methods depends significantly on rigorous validation and continuous quality monitoring. The integration of spike-recovery assessment as a quality control parameter, particularly for methods utilizing analog internal standards, significantly reduces the occurrence of false negative results and enhances the reliability of quantitative data [3]. As analytical technologies advance and regulatory standards evolve, the fundamental principles of spike-and-recovery methodology remain essential for maintaining quality assurance in forensic toxicology laboratories performing propoxyphene analysis.
1. Introduction Propoxyphene is a prescription opioid analgesic whose quantitative monitoring in biological matrices and pharmaceutical formulations is essential for therapeutic drug monitoring, forensic investigation, and pharmaceutical quality control. This document outlines a framework for a robust analytical method based on chromatographic techniques (e.g., GC-MS, LC-MS) employing an internal standard (IS) for accurate quantification. The use of an IS is critical to account for sample loss during preparation, injection volume variability, and matrix effects, thereby improving the method's precision and accuracy [1].
2. Method Validation Parameters Following the principles of ICH Q2(R2) and USP 〈1225〉, the analytical procedure must be validated to confirm its suitability [2] [3]. The key parameters are summarized in the table below.
| Validation Parameter | Description | Proposed Acceptance Criteria |
|---|---|---|
| Calibration Curve & Linearity | A graph of the analyte/IS peak area ratio vs. analyte concentration [3]. | Coefficient of determination (r²) ≥ 0.998 [3]. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98-102% [3]. |
| Precision | The degree of scatter in repeated measurements. | % RSD of ≤ 2.0% for repeatability and intermediate precision [3]. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | LOD = 3.3 × (SD/S) [3]. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | LOQ = 10 × (SD/S), with an RSD ≤ 2.0% [3]. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from the blank matrix or known metabolites at the retention times of the analyte and IS. |
Table 1: Key validation parameters and acceptance criteria for the propoxyphene analytical method.
3. Experimental Protocol: A Generic Workflow
The following is a generalized procedural outline. Specific conditions (e.g., chromatography column, mobile phase, mass spectrometry transitions) must be optimized and validated in the laboratory.
3.1. Materials and Reagents
3.2. Sample Preparation Workflow The sample preparation process is designed to extract and clean up the sample before instrumental analysis, with the internal standard added early to correct for losses. The following diagram illustrates the logical workflow:
3.3. Instrumental Analysis
3.4. Calibration and Calculation
The protocol above outlines a chromatographic approach. It is important to note that alternative immunoassay techniques also exist. For instance, one supplier provides Propoxyphene (PPX) antibodies and BSA-conjugated antigens validated for competitive immunoassays like ELISA and Lateral Flow Immunoassays (LFIA) [4]. These are often used for high-throughput screening but may lack the specificity of chromatographic methods. The relationship between these techniques can be visualized as follows:
Given the absence of a complete, explicit protocol in the public search results, I suggest the following steps to finalize your method:
Propoxyphene is a synthetic opioid analgesic structurally related to methadone [1]. Its toxicity is dual in nature:
The metabolite norpropoxyphene is not only pharmacologically active but also more potent than the parent drug in its local anesthetic (cardiotoxic) effects and has a significantly longer half-life, leading to risk of accumulation [2] [3] [4].
Understanding the drug's disposition is crucial for timing and interpreting tests. The table below summarizes key toxicokinetic parameters for therapeutic dosing, which are often prolonged in overdose [3] [4].
| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) |
|---|---|---|
| Absorption & Peak Plasma Concentration | Readily absorbed; peak levels in 1-2 hours [3] [4] | Peak levels in 2-4 hours [3] |
| Protein Binding | ~80% [2] [3] | ~80% [3] |
| Volume of Distribution | 10-26 L/kg [3] | Information from search results is insufficient |
| Elimination Half-Life | 6-12 hours (prolonged in overdose) [2] [3] [4] | 30-54 hours (prolonged in overdose) [2] [3] [4] |
| Primary Metabolic Pathway | Liver; CYP3A4-mediated N-demethylation (major) [2] [4] | Formed via N-demethylation; further metabolized to inactive compounds [3] |
| Excretion | Urine (major) [2] | Urine [3] |
The following diagram illustrates the metabolic pathway and key sites of action for propoxyphene and norpropoxyphene:
Monitoring propoxyphene and norpropoxyphene levels in serum or plasma is used to confirm exposure and assess toxicity.
Clinical monitoring is paramount and must extend beyond analytical testing.
The table below outlines the management of the two primary toxicity syndromes.
| Toxicity Mechanism | Clinical Manifestations | Specific Antidote/Treatment |
|---|---|---|
| Opioid Receptor Agonism | CNS depression, respiratory depression, coma, pinpoint pupils, hyporeflexia [6]. | Naloxone: Opioid antagonist. Multiple doses may be needed due to propoxyphene's long half-life [6]. |
| Cardiac Sodium Channel Blockade (Local Anesthetic Effect) | QRS widening, arrhythmias (e.g., ventricular tachycardia), bradycardia, hypotension, cardiovascular collapse [2] [1]. | Sodium Bicarbonate: First-line treatment. Administer IV boluses to narrow the QRS complex [2]. |
Clinical toxicology monitoring for propoxyphene requires a comprehensive, integrated approach. While serum drug level quantification provides objective evidence of exposure, the core of management relies on vigilant clinical monitoring—particularly of respiratory status and cardiac rhythm—and the prompt, targeted use of specific antidotes. The unique cardiotoxic profile of propoxyphene and its metabolite norpropoxyphene, which is resistant to naloxone, demands that clinicians be prepared to manage severe cardiac arrhythmias alongside classic opioid toxicity.
Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic that was historically used for the treatment of mild to moderate pain [1] [2]. Its deuterated analog, propoxyphene-D5, is a certified reference material primarily intended for use as an internal standard in quantitative mass spectrometry-based assays [1]. Its function is to correct for variability in sample preparation and instrument analysis, thereby improving the accuracy and precision of measurements for its non-deuterated counterpart in complex matrices like urine, blood, and oral fluid.
The following table summarizes the key information for the commercially available propoxyphene-D5 certified reference material.
Table 1: Certified Reference Material Profile for (±)-Propoxyphene-D5
| Property | Specification |
|---|---|
| Product Name | (±)-Propoxyphene-D5 solution [1] |
| Concentration | 100 µg/mL [1] |
| Solvent | Acetonitrile [1] |
| Packaging | Ampule of 1 mL [1] |
| Certification | Certified Reference Material (Cerilliant) [1] |
| Recommended Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [1] |
| Primary Applications | Urine drug testing, pain prescription monitoring, forensic analysis, and clinical toxicology [1] |
| Storage Conditions | 2-8°C [1] |
| Safety Warnings | Flammable liquid; causes serious eye irritation; toxic if swallowed, in contact with skin, or if inhaled [1] |
Understanding the metabolism of propoxyphene is critical for developing a comprehensive analytical method. The parent drug and its major metabolite are the primary targets for detection.
Table 2: Toxicokinetic Profile of Propoxyphene
| Parameter | Details |
|---|---|
| Absorption & Peak Plasma Time | Readily absorbed; peak plasma levels within 1-2 hours [3]. |
| Primary Active Metabolite | Norpropoxyphene (formed via N-demethylation) [3]. |
| Protein Binding | High (~80%) for both Propoxyphene and Norpropoxyphene [3]. |
| Volume of Distribution | Large (10-26 L/kg), indicating extensive tissue distribution [3]. |
| Elimination Half-Life | Propoxyphene: 8-46 hours; Norpropoxyphene: 6-54 hours (prolonged in overdose) [3]. |
The workflow for sample preparation and analysis can be summarized as follows:
Figure 1: General analytical workflow for propoxyphene determination in biological fluids.
This protocol is adapted from a published method for the determination of propoxyphene in oral fluid [4]. It can be adapted for other matrices with appropriate validation.
4.1. Materials and Reagents
4.2. Sample Preparation and SPE Procedure
4.3. Instrumental Analysis
The information presented has significant limitations for developing a current laboratory method. The primary research article is from 2006, and the reference material datasheet is from 2017. Analytical science, particularly LC-MS/MS technology, has advanced considerably since.
To establish a robust current method, you should:
The table below summarizes the key identifying and physical property information for the internal standard itself, as found in the search results [1].
| Property | Description |
|---|---|
| Common Name | (±)-Propoxyphene-D5 [1] |
| CAS Number | 136765-49-6 [1] |
| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] |
| Molecular Weight | 344.502 g/mol [1] |
| Hazard Statements | H225-H302+H332-H319 (Highly flammable, harmful if swallowed or inhaled, causes serious eye irritation) [1] |
Although explicit protocols for Propoxyphene-D5 are unavailable in the search results, the following diagram outlines a generic sample preparation workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on common laboratory practices. This workflow incorporates the type of sample pre-treatment mentioned in a study for a different compound [2].
Figure 1: A generalized workflow for preparing a plasma sample for bioanalysis using an internal standard.
To develop a robust analytical method, you would need to define the following parameters, which are not specified in the search results for Propoxyphene-D5:
Propoxyphene-D5 is supplied as a certified spiking solution in acetonitrile, designed for use as an internal standard in analytical methods like GC/MS or LC/MS [1].
| Feature | Specification |
|---|---|
| Product Name | (±)-Propoxyphene-D5 solution [1] |
| Concentration | 100 μg/mL [1] |
| Solvent | Acetonitrile [1] |
| Packaging | Ampule of 1 mL [1] |
| Core Stability Storage | 2-8°C [1] |
| Danger Classification | Flammable Liquid 2 [1] |
| Flash Point | 2 °C (closed cup) [1] |
Adhering to proper storage and handling procedures is critical for maintaining the integrity of your analytical standards.
Here are answers to common questions researchers might have.
Q1: What should I do if the storage temperature of the Propoxyphene-D5 solution accidentally exceeds 8°C for a short period? A1: The solution's stability may be compromised. It is recommended to:
Q2: Why is my Propoxyphene-D5 signal weakening in LC-MS analysis over time? A2: A diminishing signal can result from several factors. The following workflow can help you systematically diagnose the issue:
Q3: Can I use this solution directly for UV-Vis spectroscopic analysis? A3: No, this solution is not intended for direct UV-Vis analysis. While the product information states it is suitable for LC and GC applications, the acetonitrile solvent itself has significant UV absorbance at lower wavelengths [2] [1]. The high concentration of the analyte (100 μg/mL) would also likely lead to absorbance values beyond the reliable detection range of most UV-Vis spectrophotometers, which is best below an absorbance of 1 [3]. For UV-Vis analysis, a substantial dilution in a suitable solvent would be required.
To actively monitor the stability of your Propoxyphene-D5 solution, you can adapt the following High-Performance Liquid Chromatography (HPLC) method, which is based on a validated stability-indicating approach [4].
Optimizing a GC-MS method involves systematically adjusting instrument parameters to improve sensitivity, resolution, and reliability. The following workflow outlines the key decision points in this process.
The table below details the core parameters from the workflow and their optimization goals.
| Parameter Category | Key Variables | Optimization Goal & Impact |
|---|---|---|
| Sample Introduction | Inlet type (split/splitless, PTV), inlet temperature [1] [2] | Vaporizes sample without degradation; minimizes discrimination [1]. |
| Chromatographic Separation | Column (stationary phase, length, diameter, film thickness), carrier gas & flow rate, oven temperature program [1] [3] | Achieves baseline separation of analytes; reduces analysis time and matrix effects [1] [3]. |
| Ionization | Ionization mode (EI/CI), electron energy (eV), ion source temperature [3] [4] | EI (70 eV): Standard for library-searchable spectra. Reduced eV: Can enhance molecular ion signal [4]. | | Mass Analysis & Detection | Mass analyzer tuning (resolution, sensitivity), data acquisition mode (Scan vs. SIM), dwell time [4] | SIM: Better sensitivity for target quantitation. Scan: Useful for unknown identification [4]. |
Here are common problems, their likely causes, and solutions presented in a troubleshooting guide format.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Poor Chromatographic Peaks | Column degradation, active inlet liner, non-optimal carrier flow, contamination [1] [4] | - Check and replace the inlet liner/septum [1].
Q1: What is the difference between Electron Ionization (EI) and Chemical Ionization (CI), and when should I use each?
Q2: How can I improve the sensitivity for my target compound in SIM mode?
Q3: My method works well for standards but fails with real samples. What could be wrong? This is typically a sign of matrix effects, where co-extracted compounds from the sample interfere with the analysis [2].
For a systematic approach, you can follow this general protocol. You will need to adapt the specific values (e.g., temperature, flow rate) based on your initial experiments and the properties of propoxyphene.
Initial Setup and Calibration
Chromatographic Separation
Mass Spectrometer Tuning for Sensitivity
Data Acquisition Method
I hope this structured technical guide provides a solid foundation for optimizing your GC-MS method. Since the available information is general, successfully applying it to propoxyphene-D5 will rely on systematic experimentation based on its specific chemical properties.
Here are answers to common questions about maintaining the stability of your deuterated internal standard.
Q1: What are the primary causes of deuterium loss in Propoxyphene-D5? Deuterium loss, or deuterium-hydrogen (D/H) exchange, in Propoxyphene-D5 is primarily driven by:
Q2: In which part of the Propoxyphene-D5 molecule is deuterium most stable? The location of the five deuterium atoms in Propoxyphene-D5, as shown in its structure from the certified reference material, is on an aromatic ring (on five consecutive carbon atoms) [2]. Deuterium atoms attached to aromatic carbon atoms (C-D) are generally less labile and more stable against exchange under common experimental conditions compared to deuteriums attached to heteroatoms like oxygen (O-D) or nitrogen (N-D). Your Propoxyphene-D5 standard has deuterium in a stable configuration.
Q3: What analytical techniques are best for detecting deuterium loss? Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS are the standard techniques [2] [3]. You can monitor for a shift in the mass spectrum:
Use this guide to diagnose and solve issues related to deuterium loss in your Propoxyphene-D5 standard.
| Problem Description | Possible Causes | Recommended Solutions |
|---|---|---|
| Decreased MS signal intensity for Propoxyphene-D5 | Solution degradation; Deuterium loss; Incorrect MS calibration | Adhere to storage conditions (2-8°C) [2]; Prepare fresh working solutions; Verify MS instrument calibration [3]. |
| Mass shift in spectrum (M+5 to lower masses) | Deuterium/hydrogen exchange | Use stable, neutral-pH solvents/buffers; Avoid acidic/basic mobile phases; Keep sample preparation times consistent and short. |
| High chromatographic background noise | Contaminated sample or solvent system; Column carryover | Use high-purity solvents; Ensure proper LC system cleaning; Use a dedicated column for deuterated analogs. |
| Inconsistent quantitative results | Degraded internal standard; Improper pipetting; Matrix effects | Use the standard as received for quantification; Check calibration curves; Use stable isotope-labeled internal standards for compensation [3]. |
This protocol outlines the proper procedure for using the Propoxyphene-D5 certified reference material (e.g., Cerilliant P-901) in LC-MS analysis to ensure stability and accuracy [2].
Workflow Overview
The following diagram illustrates the core experimental workflow to maintain deuterium integrity.
Materials and Reagents
Step-by-Step Procedure
An internal standard (IS) is a known amount of a compound, different from your analyte, added to a sample to correct for losses and variability during sample preparation and analysis [1]. Its core function is to compensate for factors like inconsistent instrument response, sample matrix effects, and incomplete recovery [1] [2].
For reliable correction, an internal standard must meet several key criteria [1]:
The table below summarizes frequent internal standard recovery issues and how to address them.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Recovery | Incomplete extraction, analyte degradation, protein/matrix binding, loss during cleanup [3] [2] [4] | Optimize extraction solvent polarity; use bath sonication/heating; add antioxidants/light protection; use stable isotope-labeled IS [2] [4] |
| High Recovery | Spectral interference from sample matrix, incorrect addition of IS [1] | Check spectral data for interferences; verify IS addition procedure (pipetting accuracy) [1] |
| Variable/Drifting Recovery | Instrument instability (e.g., MS source contamination), inconsistent sample prep, evaporation of volatile IS/analyte [5] | Clean/maintain instrument (MS source); ensure consistent prep technique; use non-volatile solvents; check autosampler vials for leaks [5] |
| Poor Precision (High %RSD) | Inconsistent addition/mixing of IS, pipetting errors, poor instrument stability [1] | Use automated IS addition; verify pipette calibration; ensure thorough mixing/vortexing [1] |
When you encounter a recovery problem, a systematic investigation is most efficient. The following diagram outlines a general troubleshooting workflow that synthesizes advice from multiple sources.
Propoxyphene (sold under brand names like Darvon) was withdrawn from the U.S. market due to safety concerns, including risks of fatal heart rhythm abnormalities and overdose [1]. Current research and method development for this drug are likely confined to forensic or toxicological investigations.
Matrix Effects (ME) in LC-MS occur when compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer. This can lead to ion suppression or enhancement, detrimentally affecting the method's accuracy, reproducibility, and sensitivity [2] [3].
The following table summarizes the core strategies for managing matrix effects, as identified in the literature.
| Strategy | Description | Key Considerations |
|---|---|---|
| Stable Isotope-Labeled Internal Standard (SIL-IS) [2] [3] | Uses deuterated version of analyte (e.g., Propoxyphene-D5) as internal standard. Co-elutes with analyte, perfectly compensating for ionization suppression/enhancement. | Recognized as the gold-standard method for correction [2] [3]. Can be expensive, and may not be commercially available for all analytes [2]. |
| Improved Sample Clean-up [2] [3] | Optimizing sample preparation (e.g., filtration, extraction) to remove interfering compounds from the sample. | Can be highly effective but may not remove all interferents, especially those similar to the analyte [2]. |
| Chromatographic Optimization [2] [3] | Modifying parameters (column, mobile phase, gradient) to shift analyte's retention time away from the region where ionization suppression occurs. | A fundamental step in method development. Can be time-consuming but highly effective [2]. |
| Sample Dilution [2] | Diluting the final sample extract to reduce the concentration of interfering compounds. | Only feasible for very sensitive assays, as it also dilutes the analyte [2]. |
| Standard Addition Method [2] | Adding known amounts of the pure analyte to the sample and measuring the response increase. | Does not require a blank matrix; useful for endogenous compounds. Can be cumbersome for high-throughput analysis [2]. |
This is a common method to quantitatively assess the extent of matrix effects in your specific method [2] [3].
ME (%) = (Peak Area of Post-Spiked Sample / Peak Area of Neat Solution) × 100A significant matrix effect (commonly a deviation beyond 85-115%) necessitates corrective action using the strategies in the table above.
Q: Why is a Stable Isotope-Labeled Internal Standard considered the best correction method? A: Because the SIL-IS (e.g., Propoxyphene-D5 for Propoxyphene) has nearly identical chemical and chromatographic properties to the analyte. It co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source, perfectly correcting for the matrix effect [2] [3].
Q: What if a SIL-IS is not available for my analyte? A: Two alternative strategies are:
Q: Can I completely eliminate matrix effects? A: It is very difficult to eliminate them entirely. The more practical approach is to minimize them through excellent chromatography and sample clean-up, and then compensate for any remaining effects using a suitable internal standard and calibration method [3].
The diagram below outlines a logical, step-by-step process for diagnosing and addressing matrix effects in your LC-MS method.
The following information is available for commercially obtained Propoxyphene-D5 solutions.
| Property | Specification |
|---|---|
| Product Name | (±)-Propoxyphene-D5 solution [1] |
| Concentration | 100 µg/mL [1] |
| Solvent | Acetonitrile [1] |
| Chemical Formula | C({22})H({24})D({5})NO({2}) [1] |
| Molecular Weight | 344.53 g/mol (calculated from formula) |
| Packaging | Ampule of 1 mL [1] |
Storage Conditions [1]:
The following workflow outlines the key steps for proper storage and handling of Propoxyphene-D5 based on manufacturer specifications and general lab safety practices.
Q1: What are the primary safety hazards associated with this Propoxyphene-D5 solution? This solution is classified as a Flammable Liquid (Category 2) and can cause serious eye irritation [1]. As a certified reference material for a controlled substance (propoxyphene), it must be handled and stored securely in accordance with local regulations for narcotics and controlled drugs [2] [1].
Q2: Can I store this solution at -20°C or in a non-frost-free freezer? The manufacturer's explicit recommendation is storage at 2-8°C [1]. Storing in a frost-free freezer is generally not recommended for temperature-sensitive solutions, as the defrost cycles cause significant temperature fluctuations. Deviating from the 2-8°C range is not advised without conducting your own stability studies.
Q3: The solution has evaporated or the ampule is damaged. What should I do? Do not use the solution. The integrity of the sealed ampule and the precise concentration are critical for its use as a certified reference material. You should safely dispose of the damaged unit according to your institution's guidelines for hazardous organic waste and obtain a new one.
This is a general example of how Propoxyphene-D5 is typically used as an internal standard in an analytical method. Always validate your own methods.
Application: Use as an Internal Standard in Propoxyphene Analysis by LC-MS/MS
A primary technical hurdle in detecting propoxyphene is the instability of its major metabolite, norpropoxyphene. Understanding this is crucial for troubleshooting experimental issues [1].
The table below summarizes key methodologies and their role in sensitive propoxyphene detection.
| Methodology | Key Features for Sensitivity & Specificity | Application Context |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] | Distinguishes norpropoxyphene from its degradation product; "dilute and shoot" method simplifies sample prep and avoids degradation. | Gold standard for confirmation; precise quantitation in complex matrices like urine. |
| Immunoassays (e.g., ELISA, LFIA) [2] | Uses anti-propoxyphene monoclonal antibodies; high throughput; suitable for initial screening. | Ideal for rapid screening of large sample sets (e.g., in lateral flow immunoassays). |
| Gas Chromatography-Mass Spectrometry (GC-MS) [1] | Traditional method; may use alkaline extraction that converts norpropoxyphene, making metabolites indistinguishable. | Lacks specificity for accurate norpropoxyphene quantitation compared to LC-MS/MS. |
Here are answers to specific issues you might encounter, formatted as FAQs.
FAQ: Our immunoassay screens are yielding inconsistent results for propoxyphene. How can we confirm true positives and rule out cross-reactivity?
FAQ: We are developing a new LC-MS/MS panel and need to achieve lower detection limits for propoxyphene and norpropoxyphene. What are the key considerations?
FAQ: How can we extend our detection window for propoxyphene to investigate historical use?
For comprehensive testing strategies, the following workflow integrates screening and confirmation methods. The strategic overview below illustrates the decision-making process for selecting the appropriate analytical method based on your experimental goals.
The core challenge is that an immunoassay for propoxyphene (PPX) must be designed to also detect its major metabolite, norpropoxyphene (NPPX), while avoiding false positives from structurally similar drugs like methadone [1].
The table below summarizes key cross-reactivity data from historical assay evaluations:
| Assay Name | Cross-reactivity with NPPX | Cross-reactivity with Methadone | Key Finding / Implication |
|---|---|---|---|
| OnLine Immunoassay | ~77% [2] | Information missing | High NPPX cross-reactivity improves clinical sensitivity by detecting the metabolite [2]. |
| EMIT II Immunoassay | ~7% [2] | Information missing | Low NPPX cross-reactivity may lead to false negatives if only the parent drug is present [2]. |
| Microparticle-Based (KIMS) | Good cross-reactivity [1] | Very Low [1] | Antibodies were specifically generated for good PPX/NPPX recognition while minimizing methadone interference [1]. |
Here are answers to specific issues you might encounter during experiments.
Q: My immunoassay shows a positive signal for a patient sample, but the GC-MS confirmation is negative for propoxyphene. What could be the cause?
Q: My immunoassay is negative, but I have clinical evidence of propoxyphene use. Why is the test insensitive?
Q: How can I validate the performance of a new propoxyphene immunoassay in my laboratory?
When you encounter a discrepancy between immunoassay screening and confirmatory results, you can follow this logical troubleshooting workflow to identify the root cause:
The fundamental requirement for a reliable propoxyphene immunoassay lies in the reagents.
What is Propoxyphene-D5? Propoxyphene-D5 is a deuterated internal standard, certified for use in methods like urine drug testing, pain prescription monitoring, and forensic or clinical toxicology analysis by GC/MS or LC/MS [1]. Its primary function is to correct for variability in sample preparation and analysis.
What is Matrix Effect? In LC-MS, the "matrix effect" (ME) is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample. This can lead to ion suppression (reduced signal) or, less commonly, ion enhancement (increased signal) [2]. This effect is a significant concern for the accuracy and reliability of quantitative results, particularly when using electrospray ionization (ESI) [2].
Major sources of interference include:
The diagram below outlines a systematic workflow for diagnosing and resolving background interference with propoxyphene-D5.
First, verify that the issue is a matrix effect and measure its magnitude.
Qualitative Check (Post-column Infusion): Infuse a constant amount of propoxyphene-D5 directly into the MS. Simultaneously, inject a prepared blank sample extract (with no analyte or IS). If the baseline signal for propoxyphene-D5 drops during the elution of matrix components, you have confirmed ion suppression [2].
Quantitative Measurement (Post-extraction Spiking): Prepare three sets of samples to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) [4].
Use the peak areas (A, B, C) to calculate the following [4]:
ME (%) = (B / A) × 100RE (%) = (C / B) × 100PE (%) = (C / A) × 100An ME value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement [4].
Based on your findings, choose the most appropriate strategy from the table below.
| Strategy Category | Specific Action | How It Reduces Interference | Key Considerations |
|---|---|---|---|
| Sample Preparation | Use Liquid-Liquid Extraction (LLE) | More selective removal of phospholipids vs. Solid Phase Extraction (SPE) [4]. | Wider choice of solvents improves selectivity [4]. |
| Dilute the Sample | Reduces concentration of interfering compounds [4]. | May not be feasible for low-abundance analytes. | |
| Chromatography | Improve Separation (e.g., UHPLC) | Increases time between analyte and co-eluting interferences [4]. | Powerful and often most effective approach. |
| Instrumentation | Switch ESI to APCI | APCI is less susceptible as ionization occurs in gas phase [2] [4]. | Not suitable for all analytes; may have higher LOD [4]. |
| Reduce LC Flow Rate | Improves desolvation and ionization efficiency [4]. | Simple parameter optimization. |
Q1: Why is my propoxyphene-D5 signal lower in sample extracts than in pure solvent? This is a classic sign of ion suppression due to matrix effects. Co-eluting compounds from your sample are interfering with the ionization of propoxyphene-D5 in the MS source. You must improve your sample clean-up or chromatographic separation [2].
Q2: My method uses protein precipitation. Could this be the problem? Yes. Protein precipitation is a rapid but non-selective clean-up method. It often leaves behind a high concentration of matrix components, such as phospholipids, which are a major cause of ion suppression. Switching to a more selective technique like LLE or SPE is highly recommended [4].
Q3: Is the unstable metabolite of propoxyphene a concern? Yes. Norpropoxyphene can rearrange and dehydrate into a different metabolite (m/z 308) in urine [3]. If your chromatographic method does not properly separate this from propoxyphene-D5, it can cause interference. Ensure your LC method has sufficient resolution to distinguish all relevant species.
Q4: How can I be sure my corrected method is reliable? After implementing a solution (e.g., new sample prep or chromatography), you must re-validate the method. Re-measure the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the quantitative approach described above. The goal is an ME value as close to 100% as possible, with high and consistent RE and PE [4].
| Property | Detail |
|---|---|
| IUPAC Name | (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propionate [1] [2] |
| Chemical Formula | C₂₂H₂₉NO₂ [3] [2] |
| Molecular Weight | 339.47 g/mol [3] [2] |
| Opioid Agonist Activity | Mu (μ)-opioid receptor agonist [3] [1] |
| Other Pharmacological Activities | • Non-competitive α3β4 neuronal nicotinic acetylcholine receptor antagonist. • Weak NMDA receptor antagonist. • Weak serotonin reuptake inhibitor. [3] [1] | | Primary Metabolic Pathway | CYP3A4-mediated N-demethylation to norpropoxyphene [3] [1] | | Elimination Half-life | 6-12 hours (parent drug); 30-36 hours (metabolite, norpropoxyphene) [1] | | Therapeutic Use | Relief of mild to moderate pain (medicinal products withdrawn in many regions) [3] [1] [4] | | Toxicity Concerns | • Cardiotoxicity (arrhythmias) due to cardiac sodium channel blockade. [1] • Respiratory depression in overdose. [4] |
The following diagram illustrates the primary metabolic pathway of propoxyphene, which is the key process that deuterated analogs like Propoxyphene-D5 are designed to alter.
The following table consolidates quantitative validation data from the search results for propoxyphene assays.
| Method | Precision (CV) | Cross-Reactivity | Key Findings / Advantages | Sample Types | Reference |
|---|
| TDx FPIA vs. GC/MS | Within-run CV: 1.4-2.5% Between-run CV: 2.5-4.0% [1] | Norpropoxyphene: 29.3-92.6% (concentration-dependent) [1] | Results in accordance with GC/MS; tissue homogenates analyzed with minimal pretreatment [1] | Urine, various biological tissues [1] | [1] | | LC-MS/MS | Information not specified in search results | Distinguishes norpropoxyphene from its dehydrated product [2] | Detects an unstable metabolite that degrades under GC/MS alkaline extraction; "dilute and shoot" approach [2] | Human urine [2] | [2] | | GC/MS | Information not specified in search results | Alkaline extraction converts norpropoxyphene into its rearrangement product [2] | Norpropoxyphene and its degradation product are indistinguishable [2] | Human urine [2] | [2] |
Here are summaries of the experimental methodologies cited in the research.
Protocol for TDx FPIA and GC/MS Comparison [1]
Protocol for LC-MS/MS Metabolite Detection [2]
The experimental data highlights several critical points for your method validation guide:
The general workflow for method development and validation, derived from the cited studies, can be summarized as follows:
Cross-validation is a foundational technique in machine learning and statistical modeling used to assess how well a predictive model will generalize to an independent dataset. Its primary purpose is to prevent overfitting, provide a more reliable estimate of model performance, and aid in model selection and hyperparameter tuning [1] [2].
The core principle involves partitioning a dataset into complementary subsets, performing analysis on one subset (the training set), and validating the analysis on the other subset (the validation or testing set). This process is repeated multiple times with different partitions, and the results are aggregated to evaluate the model's predictive performance [1] [3].
The table below summarizes the key characteristics, advantages, and limitations of the most common cross-validation techniques.
| Method | Key Principle | Best Use Cases | Key Benefits | Key Limitations |
|---|---|---|---|---|
| Holdout [3] [4] | Single split into training and test sets (e.g., 80/20). | Quick prototyping; very large datasets. | Fast, simple, mimics production deployment [4]. | High variance; single performance estimate; potential sampling bias [3] [4]. |
| k-Fold [1] [2] [3] | Data divided into k equal folds; each fold used as test set once. | General-purpose; datasets without time/group dependencies. | Easy to implement; less biased than holdout; reliable performance estimates [3] [4]. | Ignores temporal patterns; may disrupt group structures; assumes data independence [4]. |
| Stratified k-Fold [3] [4] | Preserves class distribution percentages in each fold. | Classification tasks with imbalanced class distributions. | Reduces sampling bias; ensures representative folds [4]. | Limited to classification; ignores time dependencies [4]. |
| Leave-One-Out (LOOCV) [1] [3] | Extreme k-fold where k = number of data points. | Very small datasets where every data point is critical. | Uses almost all data for training; low bias [4] [3]. | Very high computational cost; high variance in estimates [3] [4]. |
| Time Series CV [4] | Maintains temporal order; trained on past, tested on future. | Time-ordered data (e.g., sales forecasting, patient monitoring). | Prevents data leakage; realistic performance assessment [4]. | Complex setup; computationally demanding; requires chronological data [4]. |
| Group Cross-Validation [4] | Keeps all data from a group (e.g., a patient) in the same fold. | Data with inherent groups (e.g., multiple samples from same patient). | Prevents group-level data leakage; ensures generalization to new groups [4]. | Needs group identification; may reduce training data size [4]. |
For researchers aiming to implement these methods, here are the detailed protocols and typical applications.
1. k-Fold Cross-Validation This is one of the most robust and commonly used methods [2].
2. Leave-One-Out Cross-Validation (LOOCV) LOOCV is a special case of k-fold where k equals the number of data points (n) [1] [3].
3. Time Series Cross-Validation Standard k-fold validation is invalid for time-series data as it breaches the temporal order. This method uses a rolling window approach [4].
The diagrams below illustrate the logical workflow for two primary cross-validation types.
k-Fold Cross-Validation Workflow
Time Series Cross-Validation Workflow
Propoxyphene (also known as Darvon) is a prescription opioid analgesic that was withdrawn from the U.S. and European markets due to concerns about cardiac toxicity and fatal overdoses [6]. While it is no longer clinically used, analytical testing methods remain relevant for forensic and research purposes.
The available search results provide information on various testing methodologies, though a direct, quantitative comparison of their performance is not available.
To effectively utilize these methods in a research setting, consider the following best practices:
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential for validating a laboratory's measurement processes. The table below summarizes the core concepts and methods used in these exercises [1].
| Concept | Description | Key Statistical Methods |
|---|---|---|
| Proficiency Testing (PT) | A formal, third-party managed evaluation where a coordinator provides test items to multiple labs. Performance is judged against pre-established criteria, often using a reference laboratory's results [1]. | Normalized Error (En), Z-Score |
| Inter-Laboratory Comparison (ILC) | A broader term. Can be a less formal agreement between labs to compare results on the same or similar items. May not involve a reference lab [1]. | Z-Score, other statistical agreements between participants |
| Common PT Schemes | - Sequential (e.g., Round Robin): An artifact is successively circulated from a reference lab to each participant.
The relationship between these elements in a typical PT scheme, which provides the most robust validation, is shown below.
When participating in a formal PT or conducting your own ILC, specific statistical tools are used to evaluate performance.
Two primary methods are used to evaluate results, with Normalized Error (Eₙ) being the most critical for determining if a result is satisfactory [1].
Normalized Error (Eₙ): This method is used to compare a participant's result directly against the reference laboratory's value, taking the measurement uncertainty of both labs into account. It is calculated as: Eₙ = (Lab_result - Ref_result) / √(U_Lab² + U_Ref²)
Z-Score: This method compares a participant's result to the consensus mean of all participating laboratories. It is calculated as: Z = (Lab_result - Mean) / σ
If you are organizing a comparison, you can follow the "Round Robin" sequential scheme [1]. The workflow for this process is detailed below.
Key steps for organization:
Propoxyphene-D5 is a deuterated internal standard used in analytical testing methods. Its primary role is to improve the accuracy and precision of quantitative analysis for propoxyphene in applications like urine drug testing, pain prescription monitoring, and forensic toxicology [2]. Using a deuterated standard corrects for variations during sample preparation and analysis.
| Testing Matrix | Analytical Method | Detected Compounds | Approximate Detection Window |
|---|---|---|---|
| Urine | Immunoassay, LC-MS/MS | Propoxyphene, Norpropoxyphene [1] | Up to 2-4 days after last use [2] [3] |
| Hair | GC-MS, LC-MS/MS | Propoxyphene, Norpropoxyphene | Up to 90 days [2] [3] |
| Blood / Plasma | GC-MS, LC-MS/MS | Propoxyphene, Norpropoxyphene | Less effective for detection; short window [2] |
| Saliva | Immunoassay, MS | Propoxyphene, Norpropoxyphene | Up to 48 hours after use [2] |
Understanding the metabolic pathway is crucial for selecting the correct analytical methods and interpreting test results accurately.
Here are detailed methodologies for detecting propoxyphene and its metabolites in urine and hair, which are the most common testing matrices.
This protocol is designed to specifically identify and quantify propoxyphene, norpropoxyphene, and the dehydrated rearrangement product in human urine [1].
Key Steps and Considerations [1]:
Hair follicle testing provides a much longer detection window and is useful for assessing long-term or chronic use [2] [3].
Procedure:
| Matrix | Analytical Technique | Sample Preparation | Key Separation/Detection Details | Reference |
|---|---|---|---|---|
| Urine | LC-Tandem MS | "Dilute and shoot" | Distinguishes norpropoxyphene (m/z 326) from a dehydrated rearrangement product (m/z 308). | [1] |
| Urine | GC-MS | Solid-phase extraction (cation exchange/hydrophobic) | Requires an optimized derivative formation step. Alkaline extraction converts norpropoxyphene. | [1] [2] |
| Oral Fluid | GC-MS | Solid-phase extraction | Uses Quantisal collection device; immunoassay screening followed by GC-MS confirmation. | [2] |
| Whole Blood & Hair | GC-MS | Automated on-line solid-phase extraction | Applied in forensic analysis of fatal overdose cases. | [2] |
While the studies do not detail the validation of propoxyphene-D5 specifically, they outline a general workflow for LC-MS/MS analysis that you can adapt [1]. The use of a deuterated internal standard like propoxyphene-D5 is a common practice in such methods to improve accuracy and precision.
The following Graphviz diagram illustrates the general experimental workflow for the LC-MS/MS analysis of propoxyphene, based on the methodologies described in the search results. You can use this as a foundational template.